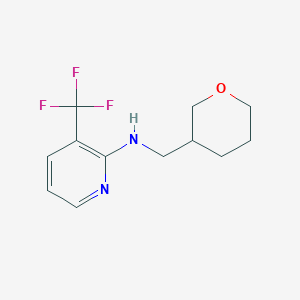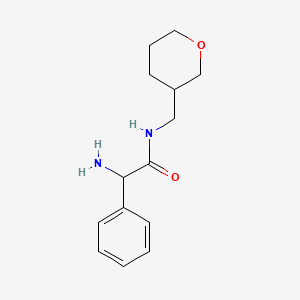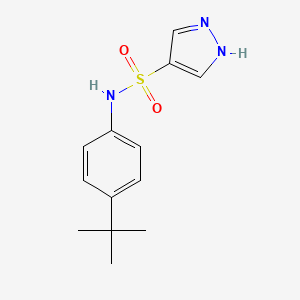![molecular formula C12H10ClNO5 B7559354 5-[[(5-Chlorofuran-2-carbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B7559354.png)
5-[[(5-Chlorofuran-2-carbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[[(5-Chlorofuran-2-carbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid, also known as CFM-3, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine.
Mécanisme D'action
The exact mechanism of action of 5-[[(5-Chlorofuran-2-carbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid is not fully understood, but it is believed to act through the inhibition of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. This compound may also induce apoptosis in cancer cells through the activation of caspases, which are enzymes involved in programmed cell death.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and anti-tumor effects in vitro, but its effects in vivo have not been extensively studied. It is not known whether this compound has any toxic effects on normal cells or tissues.
Avantages Et Limitations Des Expériences En Laboratoire
5-[[(5-Chlorofuran-2-carbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid is a relatively new compound, and its potential applications in the field of medicine are still being explored. One advantage of this compound is that it can be synthesized using a relatively simple and straightforward method. However, its limited availability and lack of extensive in vivo studies may make it difficult to use in certain lab experiments.
Orientations Futures
There are many potential future directions for research on 5-[[(5-Chlorofuran-2-carbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid. One area of interest is the development of this compound as a treatment for inflammatory diseases and cancer. Further studies are needed to determine the optimal dosage and administration route for this compound, as well as its potential toxic effects on normal cells and tissues. In addition, the development of new synthesis methods for this compound may make it more accessible for use in lab experiments.
Méthodes De Synthèse
5-[[(5-Chlorofuran-2-carbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid can be synthesized using a multistep process involving the reaction of 5-chlorofuran-2-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-protected 2-amino-3-methyl-1,4-dioxane. The final step involves the deprotection of the amine group to yield this compound.
Applications De Recherche Scientifique
5-[[(5-Chlorofuran-2-carbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid has been studied for its potential as an anti-inflammatory and anti-tumor agent. In one study, this compound was found to inhibit the production of inflammatory cytokines in human lung epithelial cells, suggesting its potential as a treatment for inflammatory diseases such as asthma and chronic obstructive pulmonary disease. In another study, this compound was found to induce apoptosis in human breast cancer cells, indicating its potential as a cancer treatment.
Propriétés
IUPAC Name |
5-[[(5-chlorofuran-2-carbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO5/c1-6-8(12(16)17)4-7(18-6)5-14-11(15)9-2-3-10(13)19-9/h2-4H,5H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCIMDOHXKOJPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)CNC(=O)C2=CC=C(O2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-N-[(4-methoxyphenyl)methyl]butanediamide](/img/structure/B7559281.png)


![N-[(3-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B7559323.png)
![3-[1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methylamino]ethyl]phenol](/img/structure/B7559326.png)






![2-[[2-(Methoxymethyl)phenyl]methylamino]pyridine-4-carbonitrile](/img/structure/B7559373.png)

![N-[[2-(methoxymethyl)phenyl]methyl]-1-phenylethanamine](/img/structure/B7559382.png)